molecular formula C17H17FN2O4S B2440233 N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide CAS No. 875524-76-8

N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No. B2440233
CAS RN: 875524-76-8
M. Wt: 364.39
InChI Key: KWVVJDCIHSCHJP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide, also known as FMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMSB is a small molecule inhibitor that selectively targets the oncogenic protein BCL-2, which is overexpressed in various types of cancer.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Several studies have investigated the inhibitory effects of sulfonamide derivatives, including compounds similar to N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide, on carbonic anhydrase (CA) isoenzymes. These compounds have shown promising nanomolar inhibitory activities against different CA isoforms, highlighting their potential in developing therapeutic agents targeting diseases where CA activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Activity

Research into novel sulfonamide derivatives has also demonstrated their potential in anticancer therapy. For instance, compounds synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides exhibited significant in vitro anticancer activity against breast and colon cancer cell lines, with some compounds showing potent effects comparable to conventional chemotherapy drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Cannabinoid Receptor Agonists

The modification of sulfamoyl benzamides has led to the discovery of potent and selective cannabinoid receptor 2 (CB2) agonists. These compounds have shown significant efficacy in models of postoperative pain, indicating their potential in pain management therapies (Worm et al., 2009).

Antimicrobial Agents

Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have been investigated for their antimicrobial properties. These compounds demonstrated good to potent antimicrobial activity against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Janakiramudu et al., 2017).

Fluorescent Chemosensors

Derivatives of N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide have also been explored as fluorescent chemosensors for detecting ions like Cd2+ and CN−. These compounds have been successfully applied in bio-imaging, demonstrating their utility in environmental monitoring and biological research (Ravichandiran et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-15-6-1-2-7-16(15)19-17(21)13-4-3-5-14(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVJDCIHSCHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide

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